molecular formula C7H11F2N3 B2610659 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane CAS No. 2375271-33-1

1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane

Cat. No.: B2610659
CAS No.: 2375271-33-1
M. Wt: 175.183
InChI Key: YPVZCDVGEYFJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane is a unique organic compound characterized by the presence of an azidomethyl group attached to a difluoromethylcyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane typically involves the introduction of an azide group into a pre-existing cyclopentane framework. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 2,2-difluoro-1-methylcyclopentane is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles (such as alkynes) to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-(Azidomethyl)-2,2-difluoro-1-methylcyclopentane is unique due to the presence of both azide and difluoromethyl groups, which impart distinct reactivity and properties. The difluoromethyl group can influence the electronic properties and stability of the compound, making it suitable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

1-(azidomethyl)-2,2-difluoro-1-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c1-6(5-11-12-10)3-2-4-7(6,8)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZCDVGEYFJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.